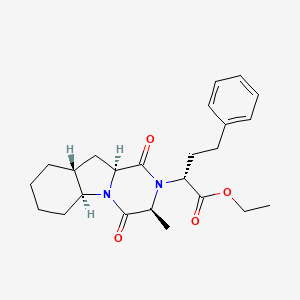
Thyroxine-13C9,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stable isotope labeled internal standard for Thyroxine (also known as T4).
Applications De Recherche Scientifique
1. Analytical Method Development for Thyroid Hormones
Thyroxine-13C9,15N is utilized in the development of analytical methods for thyroid hormones. For instance, a study by Hantson et al. (2004) describes a gas chromatography-mass spectrometry method for determining both endogenous thyroxine (T4) and its 13C-labelled analogue in plasma. This method uses 13C9-thyroxine as an internal standard and demonstrates potential for hormonal monitoring in veterinary applications (Hantson, De Meyer, & Guérit, 2004).
2. Reference Procedures for Thyroid Hormone Assays
Thyroxine-13C9,15N plays a role in establishing reference procedures for thyroid hormone assays. A study by Tyan et al. (2013) utilized isotope dilution-matrix-assisted laser desorption ionization-time of flight mass spectrometry for simultaneous determination of endogenous thyroid hormone and its 13C6-labeled analogue in serum. This methodology could serve as a reference for quantitative analysis of thyroxine in clinical settings (Tyan et al., 2013).
3. Understanding Thyroid Hormone Metabolism
Research using Thyroxine-13C9,15N contributes to understanding thyroid hormone metabolism. Schultz et al. (1954) investigated the use of radioactive iodine in thyroxine for diagnosing hyperthyroidism and myxedema, showcasing the importance of labeled thyroxine in understanding thyroid function (Schultz, Sandhaus, Demorest, & Zieve, 1954).
4. Pharmaceutical Formulation Improvements
Thyroxine-13C9,15N aids in the development of improved pharmaceutical formulations. Lakkakula et al. (2012) explored the formation of an inclusion complex with levo-thyroxine and gamma cyclodextrin, aimed at enhancing oral delivery and stability of thyroxine, illustrating the role of labeled thyroxine in pharmaceutical research (Lakkakula, Krause, Ndinteh, Vijaylakshmi, & Raichur, 2012).
Propriétés
Nom du produit |
Thyroxine-13C9,15N |
|---|---|
Formule moléculaire |
C613C9H11I415NO4 |
Poids moléculaire |
786.8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



